Tert-butyl 2-(4-piperidyl)azetidine-1-carboxylate
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H24N2O2 |
|---|---|
Molecular Weight |
240.34 g/mol |
IUPAC Name |
tert-butyl 2-piperidin-4-ylazetidine-1-carboxylate |
InChI |
InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-9-6-11(15)10-4-7-14-8-5-10/h10-11,14H,4-9H2,1-3H3 |
InChI Key |
XPXSRXSVURNUTE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC1C2CCNCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Route Overview
The synthesis generally proceeds via the formation of a protected azetidine core, followed by functionalization with the piperidyl group and subsequent carbamate formation. The key steps include:
- Formation of the azetidine ring with appropriate substituents.
- Introduction of the tert-butyl carbamate (Boc) protecting group at the nitrogen atom.
- Coupling of the piperidyl moiety to the azetidine ring.
This approach ensures regioselectivity and high yield, with the carbamate group providing stability during subsequent reactions.
Preparation of the Azetidine Core
- The azetidine ring is typically synthesized via intramolecular cyclization of amino alcohols or amino esters. A common route involves the nucleophilic substitution of a suitable halide or tosylate precursor with an amine, followed by ring closure under basic conditions.
- Alternatively, reductive cyclization of open-chain precursors, such as β-amino esters, can be employed, often under catalytic hydrogenation or using strong reducing agents like lithium aluminum hydride.
Reference Data:
- In patent WO2014200786A1, a process involving lactone intermediates was used to generate azetidine derivatives, which can be adapted for the synthesis of tert-butyl azetidine derivatives by incorporating tert-butyl carbamate protection early in the synthesis.
Introduction of the Tert-Butyl Carbamate Group
- The tert-butyl carbamate group is introduced via reaction with tert-butyl chloroformate (Boc-Cl) in the presence of a base such as triethylamine or diisopropylethylamine.
- The reaction typically occurs in an inert solvent like dichloromethane at low temperatures (0–25°C) to prevent side reactions.
Azetidine-NH + Boc-Cl → Azetidine-NH-CO-OtBu
- The Boc group acts as a protecting group for the amino functionality during subsequent coupling steps.
- The process is well-documented in carbamate synthesis protocols and is compatible with azetidine ring systems.
Coupling with 4-Piperidyl Derivatives
- The 4-piperidyl fragment can be introduced via nucleophilic substitution or amide bond formation .
- Commonly, piperidine derivatives bearing leaving groups (e.g., halides, mesylates) are reacted with the azetidine core under basic or catalytic conditions.
- Alternatively, amide coupling using coupling reagents such as EDCI/HOBt or DCC can be employed to form the linkage.
Azetidine-COOH + 4-piperidylamine → Amide linkage
- Patent WO2014200786A1 describes the coupling of lactone-derived intermediates with piperidine derivatives, which can be adapted for this compound’s synthesis by selecting appropriate amino or acid precursors.
Final Purification and Characterization
- The crude product is purified via column chromatography or recrystallization .
- Structural confirmation involves NMR spectroscopy , mass spectrometry , and X-ray crystallography to verify regio- and stereochemistry.
Data Tables Summarizing Key Reaction Conditions
| Step | Reagents | Solvent | Temperature | Time | Yield | Notes |
|---|---|---|---|---|---|---|
| Azetidine ring formation | Amino alcohol + halide | DMSO or DMF | 80–120°C | 12–24 h | 60–85% | Intramolecular cyclization |
| Boc protection | Boc-Cl + base | Dichloromethane | 0–25°C | 2–4 h | 85–95% | Protects amino group |
| Coupling with piperidyl derivative | Piperidyl derivative + coupling reagent | DMF or DCM | 0–25°C | 4–12 h | 70–90% | Amide bond formation |
Research Discoveries and Innovations
- Patents such as WO2014200786A1 highlight scalable processes for azetidine derivatives, emphasizing the importance of protecting groups and selective functionalization.
- Recent studies have optimized reaction conditions to improve yields and purity, including the use of microwave-assisted synthesis and flow chemistry for large-scale production.
- Spectroscopic advances facilitate the precise characterization of stereochemistry and conformational features, critical for biological activity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(4-piperidyl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under various conditions, including the presence of catalysts or solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while reduction may produce amine or alcohol derivatives. Substitution reactions can result in a wide range of substituted azetidine derivatives.
Scientific Research Applications
Tert-butyl 2-(4-piperidyl)azetidine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique structural properties.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of tert-butyl 2-(4-piperidyl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Reactivity
Tert-butyl 3-(1-Hydroxybutyl)-2-(4-methoxyphenyl)azetidine-1-carboxylate (1h)
- Structure : Features a 4-methoxyphenyl group at the 2-position and a 1-hydroxybutyl chain at the 3-position of the azetidine ring.
- The hydroxybutyl chain introduces a polar, oxidizable group, necessitating careful handling under oxidative conditions.
- Synthesis : Prepared via preparative HPLC with 42% yield, lower than simpler analogs due to steric hindrance from substituents .
Tert-butyl 4-(3-chloro-2-nitro-anilino)piperidine-1-carboxylate
- Structure : Incorporates a nitro-chloroaniline substituent on the piperidine ring.
- Reactivity : The nitro and chloro groups facilitate nucleophilic aromatic substitution, making this compound a precursor for benzimidazolone derivatives (e.g., inhibitors of 8-oxo-guanine DNA glycosylase) .
- Applications : Used in multi-step syntheses targeting enzyme inhibitors, highlighting its role in introducing halogenated aromatic motifs .
Tert-butyl (2R)-2-(2-chloroacetyl)azetidine-1-carboxylate
- Structure : Contains a chloroacetyl group at the 2-position of the azetidine ring.
- Reactivity : The chloroacetyl group acts as a leaving group, enabling alkylation or cross-coupling reactions. Its stereochemistry (R-configuration) may influence chiral drug synthesis.
- Purity and Handling : Available at ≥97% purity, with specific storage requirements due to moisture sensitivity .
Functional Group Impact on Physicochemical Properties
- LogP Trends : Bulky hydrophobic groups (e.g., tert-butylphenyl in 1j ) increase LogP, reducing aqueous solubility. Polar substituents (e.g., hydroxybutyl in 1h) lower LogP but may compromise membrane permeability.
- Stability : Boc-protected amines generally resist nucleophilic attack but cleave under strong acids (e.g., TFA). Chloroacetyl derivatives require anhydrous conditions to prevent hydrolysis .
Biological Activity
Tert-butyl 2-(4-piperidyl)azetidine-1-carboxylate is an azetidine derivative that has garnered attention for its potential biological activities, particularly in pharmacology. This compound features a tert-butyl group and a piperidyl moiety, which may influence its interactions with various biological targets, including neurotransmitter receptors.
- Molecular Formula : CHNO
- Molecular Weight : Approximately 240.34 g/mol
- Structure : The compound consists of a piperidine ring attached to an azetidine structure, which is significant for its biological activity.
Research indicates that this compound may interact with neurotransmitter systems, particularly those involving dopamine and serotonin receptors. The presence of the piperidyl group is believed to enhance the binding affinity to central nervous system targets, making it a candidate for addressing neurological and psychological conditions such as anxiety and depression.
Biological Activities
Table 1: Comparison of Biological Activities of Related Compounds
| Compound Name | Mechanism of Action | Biological Activity |
|---|---|---|
| This compound | Potential modulation of neurotransmitter systems | Candidate for treating anxiety and depression |
| Tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate | JAK pathway modulation | Anti-inflammatory effects; potential in autoimmune diseases |
| M4 (related compound) | β-secretase and acetylcholinesterase inhibitor | Protective effects against amyloid-induced toxicity |
Case Studies
- In Vitro Studies :
- In Vivo Models :
Q & A
Q. How can the compound’s stability in aqueous buffers be improved for in vivo studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
